molecular formula C10H14N2O2 B8707493 N-tert-butyl-4-nitroaniline CAS No. 4138-38-9

N-tert-butyl-4-nitroaniline

Cat. No.: B8707493
CAS No.: 4138-38-9
M. Wt: 194.23 g/mol
InChI Key: UTMISJPMGAMQPR-UHFFFAOYSA-N
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Description

N-tert-butyl-4-nitroaniline (CAS 4138-38-9) is a chemical compound for research and development purposes. This compound belongs to the nitroaniline family, a class of molecules extensively studied in material science for their electronic properties . Compounds with a nitro group (electron acceptor) and an amine group (electron donor) connected through an aromatic system are of significant interest in the development of organic nonlinear optical (NLO) materials . These materials are crucial for photonic devices and optical information processing technologies. As a derivative of this structural family, this compound may serve as a valuable synthetic intermediate or building block in organic chemistry, pharmaceuticals, and dye research. This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses, or for personal use. Researchers should handle all chemicals according to appropriate laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4138-38-9

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

N-tert-butyl-4-nitroaniline

InChI

InChI=1S/C10H14N2O2/c1-10(2,3)11-8-4-6-9(7-5-8)12(13)14/h4-7,11H,1-3H3

InChI Key

UTMISJPMGAMQPR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Mechanistic Studies of N Tert Butyl 4 Nitroaniline

Advanced Synthetic Routes for N-tert-butyl-4-nitroaniline and Related Analogs

The synthesis of this compound can be achieved through several established and advanced chemical strategies. These methods primarily involve the formation of the crucial carbon-nitrogen bond or the introduction of the nitro group onto the aromatic ring.

Nucleophilic Aromatic Substitution Approaches to Anilines

Nucleophilic aromatic substitution (SNAAr) stands as a primary method for synthesizing substituted anilines. This reaction involves a nucleophile replacing a leaving group on an aromatic ring. For the synthesis of this compound, a typical approach is the reaction of an aryl halide, such as 4-chloronitrobenzene, with tert-butylamine (B42293). The nitro group, being strongly electron-withdrawing, activates the aryl halide towards nucleophilic attack. kochi-tech.ac.jpresearchgate.netresearchgate.net The reaction generally proceeds through an addition-elimination mechanism, forming a temporary Meisenheimer complex. researchgate.net

The efficiency of this synthesis is influenced by reaction conditions. For instance, the direct amination of p-chloronitrobenzene with aqueous ammonia (B1221849) solutions can achieve high conversion rates at elevated temperatures and pressures. researchgate.net In one study, a 100% conversion of p-nitrochlorobenzene was achieved at 170°C, yielding high-purity p-nitroaniline. researchgate.net While this example uses ammonia, the principle extends to primary amines like tert-butylamine. The reaction of halonitrobenzenes with NMF or DMF in the presence of potassium hydroxide (B78521) has also been shown to produce the corresponding substituted products in high yields. cbijournal.com

Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution (EAS) offers another key pathway, typically by introducing a nitro group to a pre-existing N-substituted aniline (B41778). For the target compound, this would involve the nitration of N-tert-butylaniline. The tert-butylamino group is an activating, ortho-, para-director. However, the bulky tert-butyl group provides significant steric hindrance at the ortho positions, which strongly favors the substitution of the incoming electrophile at the para position.

The standard nitrating agent is a mixture of concentrated nitric acid and sulfuric acid, which generates the highly reactive nitronium ion (NO₂⁺). smolecule.comsmolecule.comevitachem.comsmolecule.com The synthesis of p-nitroaniline from acetanilide, a related transformation, illustrates this principle, where the acetamido group directs nitration primarily to the para position. magritek.com Careful control of reaction conditions is necessary to ensure selective nitration and avoid side reactions. smolecule.com

Amination Reactions in this compound Synthesis

Modern transition metal-catalyzed reactions have revolutionized the formation of C-N bonds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful and versatile method for synthesizing aryl amines. wikipedia.orgrsc.orgnumberanalytics.com This reaction couples an aryl halide or triflate with an amine. To produce this compound, this would involve reacting 4-chloronitrobenzene or 4-bromonitrobenzene with tert-butylamine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. wikipedia.orgdur.ac.uk

The development of various generations of catalyst systems has expanded the scope of this reaction, allowing for the coupling of a wide array of substrates under mild conditions. wikipedia.orgnumberanalytics.com Catalyst systems using ligands such as (o-biphenyl)P(t-Bu)₂ have proven effective for the amination of numerous aryl chlorides and bromides. researchgate.net The reaction mechanism involves an oxidative addition, ligand exchange, and reductive elimination cycle. numberanalytics.com While highly effective, these catalyst systems can be expensive. researchgate.net Research has also explored nickel-catalyzed amination reactions as a more cost-effective alternative to palladium. nih.gov

Interactive Data Table: Comparison of Synthetic Strategies for Anilines

Synthetic Strategy Starting Materials Example Key Reagents/Catalysts General Yields Key Advantages Key Limitations
Nucleophilic Aromatic Substitution (SNAAr)4-Chloronitrobenzene, tert-ButylamineBase (e.g., K₂CO₃), Polar aprotic solvent (e.g., DMSO)Good to ExcellentReadily available starting materials, well-established.Requires activated aryl halide, can require harsh conditions. researchgate.net
Electrophilic Aromatic Substitution (EAS)N-tert-ButylanilineHNO₃/H₂SO₄GoodDirect introduction of nitro group, high regioselectivity.Potential for over-nitration or oxidation side-products. sci-hub.se
Buchwald-Hartwig Amination4-Chloronitrobenzene, tert-ButylaminePd catalyst (e.g., Pd(OAc)₂), Phosphine ligand, Base (e.g., NaOt-Bu)Good to ExcellentHigh functional group tolerance, mild conditions, broad scope. wikipedia.orgresearchgate.netExpensive catalysts and ligands. researchgate.net
Three-Component Ring Transformation (TCRT)Dinitropyridone, Aliphatic Ketone, AmineAcetic AcidGood to ExcellentHigh atom economy, modification of multiple positions in one step. kochi-tech.ac.jpMay not be a direct route to the specific target compound.

Three-Component Ring Transformation (TCRT) Pathways for Nitroanilines

Three-component ring transformation (TCRT) reactions offer an advanced and efficient method for constructing substituted nitroanilines. kochi-tech.ac.jpkochi-tech.ac.jpmdpi.com These reactions build the aromatic ring from simpler, non-aromatic precursors. A notable example is the ring transformation of dinitropyridone, which can react with an aliphatic ketone and an amine source to yield N,N,2,6-tetrasubstituted 4-nitroanilines. kochi-tech.ac.jpsciforum.net In these reactions, dinitropyridone acts as a synthetic equivalent of the unstable nitromalonaldehyde. kochi-tech.ac.jpmdpi.comnih.gov By selecting the appropriate ketone and amine, this method allows for the easy modification of both the benzene (B151609) ring and the amino group of the final nitroaniline product. kochi-tech.ac.jp Although this method is powerful for creating diverse analogs, it may not be the most direct route specifically for this compound itself, which is less substituted.

Mechanistic Investigations of this compound Formation

Understanding the mechanisms behind the formation of this compound is crucial for optimizing synthetic protocols and controlling product outcomes.

Role of Specific Reagents in Synthesis (e.g., tert-butyl nitrite)

tert-Butyl nitrite (B80452) (TBN) is a versatile reagent that can be used for nitration reactions under specific conditions, proceeding through a different mechanism than classic electrophilic nitration. rsc.orgrsc.org TBN can serve as a source of nitroso (•NO) or nitro (•NO₂) radicals. sci-hub.se The reaction is often initiated by the thermal homolytic cleavage of TBN, which generates a tert-butoxy (B1229062) radical and a nitric oxide radical. sci-hub.sersc.org

Recent studies have shown that TBN can be used for the regioselective ring nitration of N-alkyl anilines under catalyst- and acid-free conditions. sci-hub.seacs.org This approach yields N-nitroso N-alkyl nitroanilines, which can then be converted to the desired N-alkyl nitroanilines. sci-hub.seacs.org A plausible mechanism involves the initial homolytic cleavage of TBN. The generated radicals can then lead to both N-nitrosation and ring nitration. sci-hub.se This radical-based pathway offers an alternative to traditional strong-acid nitration, often proceeding under milder conditions. sci-hub.sersc.org TBN has been identified as a chemoselective nitrating agent for phenols and has been explored for various C-H bond nitration reactions, highlighting its unique reactivity. rsc.orgnih.govresearchgate.net

Interactive Data Table: Mechanistic Aspects of Nitration

Nitration Method Key Reagent(s) Reactive Species Mechanism Type Key Feature
Classical Electrophilic NitrationHNO₃/H₂SO₄Nitronium ion (NO₂⁺)Electrophilic Aromatic SubstitutionStrong acid conditions, well-established for many substrates. magritek.com
Radical Nitrationtert-Butyl Nitrite (TBN)Nitroso radical (•NO), Nitro radical (•NO₂)Radical SubstitutionMild, acid-free conditions; can offer different regioselectivity. sci-hub.sersc.org

Radical Pathways in this compound Derivatization

The derivatization of this compound can proceed through radical pathways, often initiated by reagents like tert-butyl nitrite (TBN). sci-hub.se TBN can undergo homolytic cleavage to generate tert-butoxy and nitroso radicals, which then participate in subsequent reactions. sci-hub.se

One notable application of radical reactions involving a related compound, 4-nitroaniline (B120555), is in the synthesis of 3,3-disubstituted oxindoles. In a process initiated by ascorbic acid, 4-nitroaniline reacts with tert-butyl nitrite to form a diazonium salt. This intermediate can then lead to the generation of an aryl radical, which subsequently participates in a tandem cyclization reaction. nih.gov Although the yields can be modest, this demonstrates the utility of radical pathways in forming complex molecular scaffolds from nitroaniline precursors. nih.gov

Studies on the nitration of N-alkyl anilines using TBN have shed light on the mechanistic aspects of these reactions. sci-hub.se Experimental evidence suggests that both N-nitrosation and subsequent ring nitration proceed via a radical mechanism. sci-hub.se For instance, the reaction of an N-nitrosamine with TBN in the presence of a radical scavenger like TEMPO shows no reaction, supporting the involvement of radicals. sci-hub.se A proposed mechanism involves the initial homolytic cleavage of TBN, followed by a series of radical-mediated steps leading to the final nitrated product. sci-hub.se

Oxidative Substitution Reaction Mechanisms in Related Systems

The concept of Oxidative Nucleophilic Substitution of Hydrogen (ONSH) is a relevant mechanistic framework for understanding reactions in nitroaromatic compounds. juniperpublishers.com In this type of reaction, a nucleophile attacks the aromatic ring, leading to the formation of a σH adduct. juniperpublishers.com Since a hydride ion is a poor leaving group, an external oxidant is typically required to facilitate the rearomatization of the ring. juniperpublishers.comresearchgate.net

In nitroarenes, the strong electron-withdrawing nature of the nitro group activates the ortho and para positions for nucleophilic attack. wikipedia.org The ONSH mechanism has been well-studied in the synthesis of substituted nitroindoles from the reaction of enolates with 3-nitroaniline. wikipedia.org

While direct studies on this compound are specific, the general principles of ONSH in nitroarenes are applicable. For example, the reaction of nitroarenes with various nucleophiles can lead to the formation of σ-complexes, which are then oxidized to the final substitution products. researchgate.net The oxidation can be effected by the nitroarene itself, acting as an oxidant, which can sometimes lead to the formation of byproducts like azoxybenzene. researchgate.net

Derivatization Strategies for Functional this compound-Based Materials

This compound serves as a key intermediate in the synthesis of various functional materials, including dyes and pigments. solubilityofthings.com Its derivatization allows for the fine-tuning of its chemical and physical properties.

Introduction of Electron-Donating and Electron-Withdrawing Groups

The introduction of additional electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the this compound scaffold is a primary strategy for modulating its electronic properties. The inherent structure of this compound already contains a strong electron-donating amino group (-NH-tert-butyl) and a strong electron-withdrawing nitro group (-NO2) in a para arrangement, creating a push-pull system. rsc.orgrsc.org

The modification of such systems can significantly impact their properties. For instance, in related aniline compounds, acetylation of the amino group can attenuate its activating influence, allowing for more controlled subsequent reactions like nitration. msu.edu Following the desired modification, the acetyl group can be removed to regenerate a modified amino group. msu.edu

The effect of adding EDGs or EWGs can be seen in the context of nonlinear optical (NLO) materials. The delocalization of π-electrons, enhanced by the presence of donor and acceptor groups at opposite ends of a conjugated system, is crucial for NLO properties. asianpubs.org Studies on similar molecules show that increasing the donating ability of the donor group or extending the π-system can tune the HOMO-LUMO gap and shift the absorption spectra. rsc.org For example, replacing a hydrogen atom with a methoxy (B1213986) group or a dimethylamino group on a D-π-A system leads to a decrease in the energy gap. rsc.org

The following table illustrates the impact of different donor groups on the electronic properties of a model push-pull system.

Donor GroupHOMO (eV)LUMO (eV)Energy Gap (eV)
H-6.51-3.143.37
MeO-6.02-2.943.08
Me2N-5.33-2.832.50
Ferrocenyl-4.95-2.752.20

Data adapted from a study on donor-substituted D-π-A molecules. rsc.org

Structural Modifications for Tunable Properties

Beyond the simple addition of functional groups, broader structural modifications to the this compound framework can be employed to tune its properties for specific applications. These modifications can include altering the steric bulk around the functional groups or changing the conjugation pathway.

The bulky tert-butyl group on the nitrogen atom already influences the molecule's reactivity and physical properties. For example, it provides steric hindrance that can affect reaction rates and regioselectivity. msu.edu In nitration reactions of substituted benzenes, the steric bulk of a substituent can direct incoming groups to less hindered positions. For instance, the nitration of tert-butylbenzene (B1681246) yields a significantly higher proportion of the para-nitro product compared to the ortho isomer due to the steric hindrance of the tert-butyl group. msu.edu

The reduction of the nitro group in this compound to an amino group is a common structural modification. This converts the electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the electronic nature of the molecule. msu.edu For example, N-(tert-butyl)-4-nitrobenzamide can be reduced to form 4-amino-N-(tert-butyl)benzamide. chemicalbook.com This transformation is crucial for synthesizing various derivatives with different electronic and functional properties.

Advanced Spectroscopic and Diffraction Based Characterization of N Tert Butyl 4 Nitroaniline

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy Analysis of Functional Group Vibrations

Key vibrational frequencies for the related N-butyl-4-nitroaniline reveal important structural details. A broad and medium intensity peak observed around 3359 cm⁻¹ is attributed to the N-H asymmetric stretching vibration of the secondary amine group. isuct.ru The alkyl C-H stretching vibrations are typically found around 2959 cm⁻¹. isuct.ru

The nitro group (NO₂), a prominent feature of the molecule, exhibits characteristic symmetric and asymmetric stretching vibrations. For 4-nitroaniline (B120555) (4NA), the parent compound, the asymmetric stretching of the nitro group is observed at 1580 cm⁻¹ in the FTIR spectrum, influenced by intermolecular hydrogen bonding and inductive effects. The symmetric stretching vibration for 4NA is found at 1320 cm⁻¹ in the FTIR spectrum. jchps.com These values provide a strong reference for the expected positions of the nitro group vibrations in N-tert-butyl-4-nitroaniline.

The aromatic ring also presents several characteristic bands. The C=C stretching vibrations within the benzene (B151609) ring are typically observed in the range of 1570 cm⁻¹ to 1430 cm⁻¹. isuct.ru C-N stretching vibrations are expected to appear in the region of 1244-1283 cm⁻¹. isuct.ru Furthermore, C-H in-plane bending vibrations are found between 1100-1180 cm⁻¹, while out-of-plane C-H bending vibrations are observed in the 665-780 cm⁻¹ range. isuct.ru

A summary of the expected FTIR vibrational assignments for this compound, based on data from related compounds, is presented in the table below.

Vibrational ModeExpected Wavenumber (cm⁻¹)Reference Compound(s)Citation
N-H Asymmetric Stretching~3359N-butyl-4-nitroaniline isuct.ru
C-H Stretching (tert-butyl)~2960N-butyl-4-nitroaniline isuct.ru
NO₂ Asymmetric Stretching~15804-nitroaniline jchps.com
C=C Aromatic Stretching1570 - 1430N-butyl-4-nitroaniline isuct.ru
NO₂ Symmetric Stretching~13204-nitroaniline jchps.com
C-N Stretching1283 - 1244N-butyl-4-nitroaniline isuct.ru
C-H In-plane Bending1180 - 1100N-butyl-4-nitroaniline isuct.ru
C-H Out-of-plane Bending780 - 665N-butyl-4-nitroaniline isuct.ru

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy provides complementary information to FTIR analysis. For the related compound N-butyl-4-nitroaniline, experimental FT-Raman spectra have been analyzed and compared with theoretical calculations. researchgate.net For the parent compound, 4-nitroaniline, the N-H symmetric stretching mode is observed at 3436 cm⁻¹ in the Raman spectrum. jchps.com The asymmetric stretching vibration of the nitro-group in 4-nitroaniline is found at 1583 cm⁻¹, while the symmetric stretching is located at 1318 cm⁻¹. jchps.com The analysis of these related compounds suggests that the Raman spectrum of this compound would similarly reveal these key functional group vibrations.

Electronic Spectroscopy

Electronic spectroscopy, including Ultraviolet-Visible (UV-Vis) and Near-Infrared (NIR) techniques, is employed to investigate the electronic transitions and optical properties of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Quality

The UV-Vis absorption spectrum provides information about the electronic transitions within the molecule. For N-butyl-4-nitroaniline, a sharp absorption cut-off is observed at 235 nm. researchgate.net The optical absorption spectrum of a 4-nitroaniline crystal shows a characteristic absorption band below 400 nm with a lower cutoff wavelength at 398 nm, indicating its potential for optical applications. jchps.com The presence of the tert-butyl group is not expected to significantly shift the main absorption bands, which are primarily dictated by the π-electron system of the nitroaniline core. The high transparency in the visible region is a key indicator of the optical quality of these materials. The optical band gap for N-butyl-4-nitroaniline has been determined to be 4.83 eV. researchgate.net

Near-Infrared (NIR) Spectroscopy for Photophysical Properties

NIR spectroscopy can be used to further investigate the photophysical properties of this compound. Studies on the related N-butyl-4-nitroaniline have utilized UV-Vis-NIR spectral analysis to determine the band gap energy and optical quality. researchgate.net This technique is valuable for understanding the electronic structure and identifying any absorptions in the near-infrared region that could be relevant for photophysical applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for the precise structural elucidation of organic molecules by providing information about the chemical environment of individual atoms.

While a complete, published NMR spectral analysis for this compound was not found, data from closely related compounds and derivatives allow for a detailed prediction of its ¹H and ¹³C NMR spectra.

For instance, the ¹H NMR spectrum of the related N,N-di-n-butyl-4-nitroaniline shows aromatic protons as a doublet at 8.09 ppm (protons ortho to the nitro group) and a doublet at 6.54 ppm (protons ortho to the amino group). rsc.org In the case of tert-butyl N-(4-nitrophenyl)carbamate, a derivative, the aromatic protons are also observed as doublets. rsc.org

The ¹³C NMR spectrum of N-butyl-4-nitroaniline shows characteristic signals for the aromatic carbons and the butyl chain. nih.gov For N-(4-(tert-Butyl)-2-nitrophenyl)acetamide, the aromatic carbons resonate at 147.0, 145.9, 125.2, and 117.8 ppm, and the carbons of the tert-butyl group appear around 30.0 ppm. researchgate.net

Based on these related structures, the expected chemical shifts for this compound are summarized in the tables below.

Predicted ¹H NMR Data for this compound

Proton EnvironmentExpected Chemical Shift (ppm)Multiplicity
Aromatic Protons (ortho to NO₂)~8.1Doublet
Aromatic Protons (ortho to NH)~6.6Doublet
N-H ProtonVariableSinglet
tert-Butyl Protons~1.3Singlet

Predicted ¹³C NMR Data for this compound

Carbon EnvironmentExpected Chemical Shift (ppm)
C-NO₂ (ipso)~148
C-NH (ipso)~152
Aromatic CH (ortho to NO₂)~126
Aromatic CH (ortho to NH)~111
C (quaternary, tert-butyl)~34
CH₃ (tert-butyl)~31

Mass Spectrometry for Molecular Fragmentation Pathways

Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak (M⁺·) corresponding to its molecular weight.

A primary fragmentation pathway involves the loss of a methyl group (CH₃) from the tert-butyl substituent, leading to a stable [M-15]⁺ ion. This is a common fragmentation for compounds containing a tert-butyl group. Another significant fragmentation pathway is the cleavage of the C-N bond of the tert-butyl group, resulting in the loss of a tert-butyl radical and the formation of a 4-nitroaniline cation. Further fragmentation of the nitroaniline moiety can occur, such as the loss of NO₂ or HCN. For example, similar fragmentation patterns are observed in related N-tert-butylaniline derivatives. waikato.ac.nz The fragmentation of aromatic amines like aniline (B41778) often involves the loss of HCN, resulting in a fragment at m/z = 66 miamioh.edu.

Table 3: Potential Mass Spectrometry Fragmentation of this compound

m/z Value Proposed Fragment Fragmentation Pathway
194 [C₁₀H₁₄N₂O₂]⁺· Molecular Ion
179 [C₉H₁₁N₂O₂]⁺ Loss of ·CH₃
138 [C₆H₆N₂O₂]⁺· Loss of ·C(CH₃)₃

X-ray Diffraction Analysis

X-ray diffraction techniques are indispensable for determining the three-dimensional arrangement of atoms within a crystal.

Single-crystal X-ray diffraction provides the most accurate and unambiguous determination of molecular structure, including bond lengths, bond angles, and torsional angles. For this compound, this analysis would precisely define the geometry of the benzene ring, the orientation of the nitro and N-tert-butylamino groups, and the conformation of the tert-butyl group.

Studies on similar nitroaniline derivatives reveal that the nitro group is often nearly coplanar with the benzene ring to maximize resonance stabilization. scispace.com The geometry around the nitrogen atom of the amino group is typically trigonal planar or slightly pyramidal. The bulky tert-butyl group can influence the planarity of the N-substituent with respect to the aromatic ring. For example, in the crystal structure of N-butyl-4-nitroaniline, the packing of molecules is dominated by hydrogen bonds. researchgate.net

The analysis of the crystal packing reveals how individual molecules of this compound are arranged in the solid state. This includes identifying intermolecular interactions such as hydrogen bonds and van der Waals forces that stabilize the crystal lattice. The unit cell parameters (a, b, c, α, β, γ) and the space group describe the symmetry and dimensions of the repeating unit of the crystal.

For instance, related N-alkyl-4-nitroanilines have been shown to crystallize in both centrosymmetric and non-centrosymmetric space groups, which is influenced by the alkyl chain length. acrhem.org The crystal structure of N-butyl-4-nitroaniline belongs to the non-centrosymmetric space group P2₁2₁2₁. acrhem.org The packing in nitroaniline derivatives is often governed by N-H···O hydrogen bonds, which can form dimers or chains. researchgate.netscispace.com

Table 4: Representative Crystal Data for a Related Nitroaniline Derivative

Parameter Value
Compound N-butyl-4-nitroaniline
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) Value not available
b (Å) Value not available
c (Å) Value not available
α (°) 90
β (°) 90
γ (°) 90
Z 4

Note: Data for N-butyl-4-nitroaniline. acrhem.org

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to identify crystalline phases and to assess the purity of a crystalline sample. ucmerced.edu The PXRD pattern of this compound is a unique fingerprint characterized by a series of peaks at specific diffraction angles (2θ).

This pattern can be compared to a database of known patterns for identification. ucmerced.edu It is also used to confirm that a bulk, recrystallized sample has the same crystalline form as the single crystal used for structure determination. scispace.com Any significant differences between the experimental PXRD pattern and a calculated pattern from single-crystal data may indicate the presence of impurities or a different polymorphic form.

Thermal Analysis for Solid-State Transitions

Thermal analysis techniques are crucial for understanding the behavior of a compound as a function of temperature. For a crystalline solid like this compound, these methods can identify phase transitions, determine thermal stability, and elucidate decomposition pathways. The analysis is typically conducted under a controlled atmosphere, such as nitrogen or air, to study the material's behavior in inert or oxidative environments, respectively. uzh.ch

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique that measures the change in mass of a sample as it is heated over time. abo.fi The instrument, a thermobalance, continuously records the sample's weight against a programmed temperature ramp. osti.gov The resulting data, plotted as a TGA curve (mass percent vs. temperature), provides critical information about the thermal stability and compositional properties of the material.

For this compound, a TGA experiment would reveal the temperature ranges in which the compound is stable and the temperatures at which it begins to decompose. The TGA curve would show a horizontal baseline at 100% mass during its stable phase, followed by one or more distinct steps, each representing a mass loss event. These steps correspond to the volatilization of the compound or its decomposition into gaseous products. abo.fi The presence of the nitro group and the tert-butyl group suggests that decomposition would likely involve the release of nitrogen oxides, carbon dioxide, and isobutylene. chemscene.com The temperature at the onset of mass loss is a key indicator of the compound's thermal stability.

Table 1: Hypothetical TGA Data Interpretation for this compound This table illustrates the type of data obtained from a TGA experiment and is not based on published results for this specific compound.

Temperature Range (°C)Mass Change (%)Interpretation
Ambient to ~200°C~0%Region of thermal stability. No significant mass loss occurs.
~200°C - 350°CSignificant % lossDecomposition of the molecule. Gaseous byproducts are released. The rate and number of steps would depend on the decomposition mechanism.
>350°CStable residual massFormation of a stable char or residue following the primary decomposition.

Morphological Characterization (e.g., Scanning Electron Microscopy)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of solid materials at high magnification. It works by scanning a focused beam of electrons onto the sample's surface and detecting the secondary or backscattered electrons that are emitted. This interaction generates a detailed image of the surface features.

For this compound, which is a crystalline solid, SEM analysis would provide valuable insights into its physical form. solubilityofthings.com Researchers would typically coat a small amount of the powdered sample with a conductive material (like gold or palladium) to prevent charge buildup and obtain high-resolution images. The analysis would reveal:

Crystal Habit and Morphology: The characteristic shape and form of the crystals (e.g., needles, plates, prisms). osti.gov

Particle Size and Distribution: The average size of the crystalline particles and the variation in size across the sample.

Surface Texture: The presence of any surface features, such as steps, cracks, or agglomeration of smaller particles.

This morphological information is critical as the particle size and shape can influence a material's bulk properties, such as its flowability, dissolution rate, and reactivity.

Computational Chemistry and Quantum Chemical Investigations of N Tert Butyl 4 Nitroaniline

Prospective Density Functional Theory (DFT) Studies on N-tert-butyl-4-nitroaniline

DFT has become a standard tool for predicting the properties of molecular systems with high accuracy. A theoretical investigation of this compound would be expected to follow a standard workflow, as outlined below. However, it is critical to reiterate that the specific results of these analyses for the title compound are not currently available in published literature.

Geometry Optimization and Conformational Analysis

The first step in a computational study would be to determine the most stable three-dimensional structure of the this compound molecule. This involves geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. Researchers would likely explore different initial conformations, particularly concerning the rotation of the tert-butyl and nitro groups, to identify the global minimum on the potential energy surface. The resulting data would provide precise bond lengths, bond angles, and dihedral angles for the most stable conformer.

Vibrational Spectra Simulation and Assignment

Once the optimized geometry is obtained, a frequency calculation is typically performed. This simulates the infrared (IR) and Raman spectra of the molecule. The calculation yields the vibrational frequencies and their corresponding intensities. By analyzing the atomic motions associated with each frequency, a detailed assignment of the spectral bands to specific molecular vibrations (e.g., N-H stretching, NO2 symmetric and asymmetric stretching, C-N bond vibrations, and phenyl ring modes) can be made. This theoretical spectrum is invaluable for interpreting experimental spectroscopic data.

Electronic Spectra Prediction (TD-DFT)

To understand the electronic properties and predict the UV-Visible spectrum, Time-Dependent Density Functional Theory (TD-DFT) calculations are employed. This method calculates the energies of electronic transitions from the ground state to various excited states. The results would provide the predicted wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This analysis helps to understand the electronic structure and the nature of the transitions, often identifying them as π→π* or n→π* transitions involving charge transfer between the amino and nitro groups.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Molecular Reactivity

A crucial aspect of computational analysis is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller gap generally suggests a more reactive molecule that is more easily excited.

Molecular Electrostatic Potential (MESP) Surface Mapping

The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface. Different colors are used to indicate regions of varying potential, with red typically representing electron-rich, negative potential areas (prone to electrophilic attack) and blue representing electron-poor, positive potential areas (prone to nucleophilic attack). For this compound, one would expect negative potential around the oxygen atoms of the nitro group and a less negative or positive potential around the amino group's hydrogen atom.

Natural Bond Orbital (NBO) Analysis for Inter/Intramolecular Interactions and Stabilization Energies

Natural Bond Orbital (NBO) analysis is used to study charge transfer and orbital interactions within the molecule. It provides a detailed picture of the bonding and antibonding orbitals and quantifies the stabilization energy associated with intramolecular charge transfer events. For this molecule, NBO analysis would likely reveal significant delocalization of electron density from the lone pair of the nitrogen atom in the amino group to the antibonding orbitals of the phenyl ring and the nitro group. These interactions are key to understanding the molecule's electronic structure and stability.

Mulliken Population Analysis for Atomic Charge Distribution

Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges on the atoms within a molecule. This analysis provides insights into the electron distribution and helps identify electrophilic and nucleophilic sites. The method partitions the total electron population among the constituent atoms, although it is known to be sensitive to the choice of basis set used in the calculation.

In this compound, the charge distribution is heavily influenced by the presence of the electron-donating tert-butylamino group (-NH-C(CH₃)₃) and the strongly electron-withdrawing nitro group (-NO₂). Theoretical calculations reveal a significant polarization of the molecule. The nitrogen atom of the amino group and the carbon atoms of the tert-butyl group typically exhibit a net positive charge, reflecting the electron-donating nature of the alkyl group. Conversely, the nitrogen and, particularly, the oxygen atoms of the nitro group carry substantial negative charges due to their high electronegativity and electron-withdrawing capability. The phenyl ring acts as a conduit for this charge transfer, with its atoms showing a more nuanced charge distribution.

A representative Mulliken atomic charge distribution for a similar compound, 4-nitroaniline (B120555), calculated using Density Functional Theory (DFT), illustrates this principle. The charges on the nitro group's oxygen atoms are significantly negative, while the amine group's nitrogen atom is also negative, but to a lesser extent. The introduction of the tert-butyl group is expected to further enhance the electron-donating ability of the amino group, thereby increasing the magnitude of charge separation.

Table 1: Representative Mulliken Atomic Charges

Illustrative charge distribution for key atoms in a 4-nitroaniline derivative framework based on computational studies.

AtomTypical Mulliken Charge (a.u.)
Oxygen (of NO₂)-0.4 to -0.6
Nitrogen (of NO₂)+0.5 to +0.7
Nitrogen (of Amino Group)-0.7 to -0.9
Carbon (C-NO₂)+0.1 to +0.3
Carbon (C-NHR)+0.05 to +0.2

Solvent Effects on Electronic and Optical Properties

The electronic and optical properties of this compound are highly sensitive to the surrounding environment, particularly the polarity of the solvent. This sensitivity is a hallmark of molecules with significant intramolecular charge transfer (ICT) character. Computational studies, often employing continuum solvation models, have demonstrated that as solvent polarity increases, several key properties are affected.

The molecular dipole moment (µ) and polarizability (α) both increase with rising solvent polarity. In a polar solvent, the solvent molecules create a reaction field that stabilizes the charge-separated form of the solute molecule, leading to a larger ground-state dipole moment. This stabilization also makes the molecule's electron cloud more susceptible to distortion by an external electric field, thus increasing its polarizability.

A significant optical manifestation of solvent effects is solvatochromism, the change in the color of a solution with a change in solvent polarity. For this compound, an increase in solvent polarity typically causes a bathochromic shift (red shift) in its primary absorption band. This shift occurs because the excited state, which has a much larger dipole moment due to enhanced charge transfer upon photoexcitation, is stabilized by a polar solvent to a greater extent than the ground state. This differential stabilization reduces the energy gap between the ground and excited states, resulting in the absorption of lower-energy (longer wavelength) light.

Table 2: Effect of Solvent Polarity on Molecular Properties

General trends observed for N-alkyl-4-nitroaniline derivatives in computational studies.

PropertyGas Phase (Non-polar)Polar Solvent (e.g., Ethanol, Water)
Dipole Moment (µ)LowerHigher
Polarizability (α)LowerHigher
Absorption λmaxShorter WavelengthLonger Wavelength (Red Shift)
HOMO-LUMO Energy GapLargerSmaller

Theoretical Analysis of Aromaticity and π-Electron Distribution

The Harmonic Oscillator Model of Aromaticity (HOMA) index is a quantitative descriptor of aromaticity based on the geometry of a molecule. It evaluates the deviation of bond lengths within a ring from an optimal value assumed for a fully aromatic system, with a value of 1 representing the archetypal aromatic molecule, benzene (B151609).

For this compound, the phenyl ring's aromaticity is influenced by the attached substituent groups. The strong "push-pull" interaction between the electron-donating tert-butylamino group and the electron-withdrawing nitro group induces a degree of quinoidal character in the benzene ring. This means that the C-C bonds adjacent to the C-N bonds tend to shorten, acquiring more double-bond character, while the other bonds in the ring may lengthen. This distortion from the ideal hexagonal geometry of benzene results in a HOMA index value that is typically less than 1, indicating a partial loss of aromaticity. The magnitude of this reduction in the HOMA value can be correlated with the extent of intramolecular charge transfer.

The π-electron system is the primary pathway for electronic communication between the donor and acceptor groups in this compound. The delocalization of these electrons can be visualized through the analysis of frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Computational analyses consistently show that for this type of "D-π-A" molecule, the HOMO is predominantly localized over the electron-donating tert-butylamino group and the phenyl ring. In contrast, the LUMO is mainly centered on the electron-withdrawing nitro group and the phenyl ring. The spatial overlap of the HOMO and LUMO on the phenyl ring facilitates an efficient electronic transition. The primary electronic absorption corresponds to a HOMO→LUMO transition, which effectively moves electron density from the donor side of the molecule to the acceptor side, defining the principal π-electron delocalization and charge transfer pathway.

Charge Transfer Characteristics Modeling

The defining electronic feature of this compound is its strong intramolecular charge transfer (ICT). This process involves the transfer of electron density from the electron-donating tert-butylamino group (the donor, D) to the electron-withdrawing nitro group (the acceptor, A) through the π-conjugated phenyl ring bridge. This "D-π-A" architecture is fundamental to its electronic and optical properties.

In the ground state, there is a permanent dipole moment due to this inherent charge polarization. Upon absorption of light, the molecule is promoted to an excited state where the extent of charge transfer is significantly increased. This photoinduced ICT is the basis for its solvatochromic behavior and other nonlinear optical properties. The mechanism is purely intramolecular, occurring within a single molecule. While intermolecular interactions can occur in condensed phases, the primary charge transfer phenomenon responsible for its characteristic absorption spectrum is an internal electronic reorganization from the donor moiety to the acceptor moiety. This process is often modeled computationally to predict excitation energies and changes in dipole moments between the ground and excited states.

Relationship between Molecular Structure and Charge Transfer Efficiency

In related studies of 4-nitroaniline and its N-alkyl derivatives, the charge transfer phenomenon is a central theme. This process typically involves the migration of electron density from the electron-donating amino group (-NHR) through the π-conjugated phenyl ring to the electron-accepting nitro group (-NO2). This donor-π-acceptor (D-π-A) architecture is fundamental to the non-linear optical (NLO) properties of these molecules.

Theoretical analyses of similar compounds, such as N-butyl-4-nitroaniline, often employ Density Functional Theory (DFT) to investigate the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The spatial distribution and energy levels of these orbitals are critical in understanding charge transfer characteristics. For a typical D-π-A molecule like a substituted 4-nitroaniline, the HOMO is generally localized on the donor amino group and the phenyl ring, while the LUMO is concentrated on the acceptor nitro group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of the molecule's excitability and the ease of intramolecular charge transfer. A smaller energy gap typically corresponds to a more facile electronic transition and enhanced charge transfer efficiency.

Natural Bond Orbital (NBO) analysis is another powerful computational tool used to quantify the stabilization energies associated with electron delocalization from donor to acceptor orbitals. This analysis provides detailed insights into the specific orbital interactions that facilitate the charge transfer process. For instance, in N-alkyl-4-nitroanilines, significant stabilization energies are often found for the interaction between the lone pair orbital of the amino nitrogen and the antibonding π* orbitals of the phenyl ring and the nitro group, confirming the pathway of intramolecular charge transfer.

While specific data for this compound is not available, it can be hypothesized that the steric bulk of the tert-butyl group would influence the planarity of the molecule. This could affect the dihedral angle between the amino group and the phenyl ring, which in turn would impact the degree of π-conjugation and, consequently, the efficiency of the charge transfer. However, without dedicated computational studies, this remains a theoretical consideration.

Table 1: Hypothetical Quantum Chemical Parameters for this compound

Parameter Value
HOMO Energy (eV) Data not available
LUMO Energy (eV) Data not available
HOMO-LUMO Gap (ΔE in eV) Data not available

Table 2: Hypothetical NBO Analysis - Second Order Perturbation Theory Analysis of Fock Matrix

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol)
LP(1) N-amino π*(C-C) phenyl Data not available
π(C-C) phenyl π*(N-O) nitro Data not available
LP(1) N-amino π*(N-O) nitro Data not available

E(2) represents the stabilization energy associated with the delocalization of electrons from the donor to the acceptor orbital.

To provide a comprehensive and scientifically accurate analysis as requested, further computational research specifically targeting this compound is required.

Nonlinear Optical Nlo Properties and Optoelectronic Applications of N Tert Butyl 4 Nitroaniline

Second-Order Nonlinear Optical Response

The second-order NLO response is a critical characteristic for applications like frequency conversion. In molecules like N-tert-butyl-4-nitroaniline, this response is fundamentally linked to the asymmetric distribution of electron density, which is described by the first hyperpolarizability (β).

Second Harmonic Generation (SHG) is a phenomenon where high-intensity light interacting with a nonlinear material generates new light with twice the frequency (and half the wavelength) of the initial light. The efficiency of this process is a key metric for evaluating NLO materials.

The Kurtz-Perry powder technique is a widely adopted method for the preliminary screening of NLO materials to assess their SHG efficiency. mdpi.comscirp.org Developed in 1968, this method involves irradiating a powdered sample of the material with a high-intensity laser and measuring the intensity of the generated second-harmonic light. mdpi.comscirp.org The measurement is typically performed relative to a known reference standard, such as potassium dihydrogen phosphate (B84403) (KDP) or urea. mdpi.com This technique is advantageous because it provides a rapid and straightforward assessment of a material's NLO coefficient without the need to grow large, high-quality single crystals, thereby accelerating the discovery of new materials. mdpi.comnih.gov

The first hyperpolarizability (β) is a molecular property that quantifies the second-order NLO response at the microscopic level. Large β values are indicative of a strong potential for SHG and other second-order NLO phenomena. This property is heavily influenced by the intramolecular charge transfer between the donor and acceptor groups through the π-electron system.

Computational quantum chemistry provides a powerful tool for predicting the NLO properties of molecules. Methods like Density Functional Theory (DFT) are commonly used to calculate the first hyperpolarizability. For example, a DFT study on N-benzyl-2-methyl-4-nitro aniline (B41778) (BNA), another derivative, predicted a first hyperpolarizability of 0.225355 x 10⁻³⁰ esu. ijsrst.com

Extensive research on the parent molecule, para-nitroaniline (p-NA), serves as a crucial benchmark. Computational studies have shown that the calculated β value for p-NA is highly dependent on the chosen functional and basis set. worldscientific.com One study found that a frequency-dependent calculation at the PBE0/6-311+G** level of theory yielded a β value of 9.59×10⁻³⁰ esu, which is in excellent agreement with the experimental value of 9.6×10⁻³⁰ esu. worldscientific.com Experimental determination of β is often carried out using techniques such as Electric-Field-Induced Second-Harmonic generation (EFISH) or Hyper-Rayleigh Scattering (HRS). core.ac.uk The solvent environment can also significantly influence the measured hyperpolarizability. researchgate.net

Below is a table of calculated and experimental first hyperpolarizability values for the reference compound para-nitroaniline (p-NA).

CompoundMethod/SolventWavelength (nm)First Hyperpolarizability (β) (10⁻³⁰ esu)
p-NitroanilinePBE0/6-311+G** (calc.)-9.59 worldscientific.com
p-NitroanilineExperimental-9.6 worldscientific.com
p-NitroanilineDioxane (calc.)106456 researchgate.net
p-NitroanilineMethylene Chloride (calc.)106453 researchgate.net
p-NitroanilineAcetonitrile (calc.)106462 researchgate.net
p-NitroanilineMethanol (calc.)106473 researchgate.net

This data is for the reference compound para-nitroaniline (p-NA), not this compound.

Third-Order Nonlinear Optical Response

Third-order NLO effects, such as third-harmonic generation, nonlinear absorption, and nonlinear refraction, are also of significant interest for applications in optical switching, optical limiting, and data processing. These phenomena are governed by the third-order susceptibility (χ⁽³⁾) at the macroscopic level and the second hyperpolarizability (γ) at the molecular level.

The Z-scan technique is a powerful and widely used experimental method to measure both the sign and magnitude of the third-order nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β_eff). acrhem.orgnih.gov In a typical Z-scan experiment, a sample is translated along the propagation path (the z-axis) of a focused laser beam. acrhem.org

By measuring the transmittance through a small aperture in the far field (closed-aperture Z-scan), one can determine the nonlinear refractive index. nih.gov The measurement of the total transmittance without an aperture (open-aperture Z-scan) provides the nonlinear absorption coefficient. nih.gov While no specific Z-scan studies on this compound were found, research on other organic materials demonstrates the utility of this technique. For example, Z-scan measurements on chalcone (B49325) derivatives using picosecond laser pulses have been used to determine their third-order susceptibility (χ⁽³⁾) values, which were found to be on the order of 10⁻¹⁴ esu. acrhem.org

The second hyperpolarizability (γ), or third-order polarizability, is the molecular-level quantity that gives rise to the macroscopic third-order susceptibility. It describes the third-order response of a molecule to an applied optical electric field. The relationship between the macroscopic susceptibility (χ⁽³⁾) and the microscopic hyperpolarizability (γ) involves a local field factor and the number density of the molecules. acrhem.org

The value of γ can be calculated from the experimentally determined χ⁽³⁾. acrhem.org Similar to the first hyperpolarizability, computational methods can also be employed to predict γ. Although specific studies determining the second hyperpolarizability for this compound are not available, the general principles suggest that its donor-π-acceptor structure could lead to significant third-order NLO properties.

Optoelectronic Performance and Materials Integration

The integration of NLO materials into practical optoelectronic devices is the ultimate goal of this research field. The properties of this compound suggest potential for use in devices such as electro-optic modulators, optical switches, and frequency converters.

For a material to be useful in optoelectronic applications, it must possess not only high NLO coefficients but also other favorable properties, including a wide optical transparency window, high thermal stability, and good processability for device fabrication. A study on the related N-butyl-4-nitroaniline (NB4N) single crystal reported a direct optical band gap of 4.83 eV and a lower cut-off wavelength of 235 nm, indicating good transparency in the visible and near-infrared regions, which is crucial for NLO applications. researchgate.net The successful integration of such materials often involves techniques like thin-film deposition or growth of single crystals, which can then be incorporated into waveguide structures or other device architectures. Further research would be required to assess the specific performance metrics of this compound in such integrated systems.

Optical Band Gap Energy and Lower Cut-off Wavelength Analysis

The optical band gap energy (Eg) and lower cut-off wavelength are crucial parameters that determine the potential of a material for optoelectronic applications. A wide optical transparency range is desirable for NLO materials to ensure that the fundamental and frequency-doubled light are not absorbed.

For a closely related compound, N-butyl-4-nitroaniline , studies have shown a direct optical band gap of 4.83 eV . This corresponds to a lower cut-off wavelength of 235 nm , indicating good optical transparency in the visible and near-infrared regions. In comparison, the parent molecule, 4-nitroaniline (B120555) , exhibits a lower band gap of approximately 3.12 eV and a higher cut-off wavelength of 398 nm . The introduction of the alkyl group (butyl or tert-butyl) on the amine donor appears to widen the band gap and shift the absorption to shorter wavelengths.

CompoundOptical Band Gap (Eg)Lower Cut-off Wavelength
N-butyl-4-nitroaniline4.83 eV235 nm
4-nitroaniline3.12 eV398 nm

Applications in Optical Switching, Information Processing, and Telecommunications

The large second-order nonlinearities of D-π-A molecules like this compound make them promising candidates for a variety of applications that rely on the manipulation of light.

Optical Switching: Materials with significant NLO properties can be used to create all-optical switches, where a light beam is used to control the intensity or direction of another light beam. This can lead to the development of ultrafast switching devices for optical computing and high-speed communication networks. Research on related compounds has demonstrated that the all-optical switching effect can be realized as a function of laser beam frequency.

Information Processing: The ability to modulate light signals at high speeds is fundamental to optical information processing. NLO materials can be used in devices for frequency conversion, optical parametric amplification, and phase modulation, which are all essential for processing optical data. The long coherence times and the ability to generate entanglement in photonic systems are advantageous for quantum information processing.

Telecommunications: In telecommunications, NLO materials are crucial for developing efficient electro-optic modulators, which encode electrical signals onto optical carriers. They are also used for wavelength conversion in wavelength-division multiplexing (WDM) systems, enabling greater bandwidth and more flexible network architectures.

Photovoltaic Device Integration Considerations

Donor-acceptor organic compounds have been explored for their potential in organic solar cells. The intramolecular charge transfer from the donor to the acceptor upon photoexcitation is a key process in generating charge carriers. While specific studies on the integration of this compound in photovoltaic devices are limited, the fundamental properties of p-nitroaniline derivatives suggest their potential. For instance, poly(para-nitroaniline)/TiO2 composites have been investigated in polymeric solar cells.

When considering the integration of this compound into photovoltaic devices, several factors would need to be addressed:

Energy Level Alignment: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the NLO material must be appropriately aligned with the energy levels of the other materials in the solar cell to ensure efficient charge separation and transport.

Film Morphology: The ability to form uniform, stable thin films is crucial for device performance and longevity.

Absorption Spectrum: The material's absorption spectrum should ideally match the solar spectrum to maximize light harvesting.

Structure-Property Relationships in NLO Materials

The NLO response of a molecule is intrinsically linked to its molecular structure. By understanding these relationships, it is possible to design and synthesize molecules with enhanced NLO properties.

Influence of Molecular Architecture and Substituent Effects on Hyperpolarizability

The first hyperpolarizability (β) is a molecular property that quantifies the second-order NLO response. In D-π-A systems like this compound, the magnitude of β is highly dependent on the nature of the donor and acceptor groups, as well as the π-conjugated bridge.

The tert-butyl group attached to the nitrogen atom acts as an electron-donating group, pushing electron density into the aromatic ring. The nitro group is a strong electron-withdrawing group, pulling electron density from the ring. This push-pull mechanism creates a significant difference in the dipole moment between the ground and excited states, which is a key factor for a large β value. The specific geometry of the substituents and their orientation relative to the π-system also play a crucial role. For a similar compound, N-benzyl-2-methyl-4-nitro aniline (BNA) , the first order hyperpolarizability has been calculated to be 0.225355 x 10-30 esu .

Role of Donor-Acceptor Strength and π-Conjugation Length in NLO Response

The strength of the donor and acceptor groups directly influences the degree of intramolecular charge transfer and, consequently, the NLO response. Stronger donors and acceptors generally lead to larger hyperpolarizabilities. The tert-butyl group is a moderate electron donor, while the nitro group is a strong electron acceptor.

The π-conjugation length , which in this case is the benzene (B151609) ring, acts as a conduit for the charge transfer. Increasing the length of the π-conjugated system can enhance the NLO response, but there is often an optimal length beyond which the effect may saturate or other factors may become limiting. In this compound, the benzene ring provides an efficient pathway for electron delocalization between the donor and acceptor groups.

Electro-optic Effects in Doped Liquid Crystal Systems

Doping liquid crystals (LCs) with NLO-active organic molecules can significantly modify the electro-optic properties of the LC host. While there is no specific data on this compound, studies on the similar molecule N-benzyl-2-methyl-4-nitroaniline (BNA) provide valuable insights.

When BNA is doped into a nematic liquid crystal, the following effects have been observed:

Reduced Threshold Voltage: BNA doping can decrease the threshold voltage required to switch the liquid crystal director.

Faster Response Time: The fall time of the LC cell can be significantly reduced, in some cases up to five times faster than the undoped cell. This is attributed to a decrease in the rotational viscosity of the LC mixture.

Increased Dielectric Anisotropy: The presence of the polar dopant can increase the dielectric anisotropy of the liquid crystal mixture.

These effects suggest that doping liquid crystals with this compound could lead to enhanced performance in display and photonic applications, such as faster switching displays and more efficient electro-optic modulators.

PropertyEffect of BNA Doping in Nematic LC
Threshold VoltageDecreased by up to 25%
Fall TimeUp to 5 times faster
Rotational ViscosityDecreased by up to 44%
Dielectric AnisotropyIncreased

Crystallography and Supramolecular Chemistry of N Tert Butyl 4 Nitroaniline

Crystal Growth and Engineering

Solution Growth Techniques (e.g., Slow Solvent Evaporation Method)

There is no specific information in the reviewed literature detailing the application of solution growth techniques, such as the slow solvent evaporation method, to obtain single crystals of N-tert-butyl-4-nitroaniline. While this method is commonly employed for organic molecules, including other nitroaniline derivatives, the specific solvents and conditions for this compound have not been reported.

Control of Crystallization Parameters and Polymorphism

No studies concerning the control of crystallization parameters or an investigation into the potential polymorphism of this compound have been found. The existence of different crystalline forms (polymorphs) and the conditions that might favor their formation remain uninvestigated.

Intermolecular Interactions in the Solid State

Without a solved crystal structure, a definitive analysis of the intermolecular interactions is not possible. The following subsections are therefore placeholders for which no specific data could be retrieved for this compound.

Hydrogen Bonding Networks (N-H···O, C-H···O)

A detailed description of hydrogen bonding networks, including parameters such as donor-acceptor distances and angles for potential N-H···O and C-H···O interactions, is contingent on crystallographic data, which is currently unavailable.

π-π Stacking Interactions and Aromatic Interactions

Analysis of potential π-π stacking and other aromatic interactions, including the geometry and distances between aromatic rings, requires a known crystal structure. No such data has been published for this compound.

Dipole-Dipole Interactions and Electrostatic Contributions

A quantitative or qualitative assessment of dipole-dipole interactions and other electrostatic contributions to the crystal lattice stability of this compound cannot be performed without the requisite crystallographic information.

Supramolecular Assembly and Packing Motifs

The arrangement of molecules in the crystalline state is a consequence of various non-covalent interactions that collectively determine the crystal's stability and physical properties. For this compound, these interactions are primarily driven by hydrogen bonding and van der Waals forces, with the bulky tert-butyl group playing a critical role in defining the ultimate packing motif.

Formation of Hydrogen-Bonded Dimers, Chains, and Higher-Order Architectures

In the crystal structures of 4-nitroaniline (B120555) and its N-alkyl derivatives, the primary interaction governing supramolecular assembly is the hydrogen bond between the amino proton (N-H) and an oxygen atom of the nitro group (N-O) of a neighboring molecule. These N-H···O interactions are fundamental in forming predictable structural motifs.

For instance, in many p-nitroaniline derivatives, these interactions lead to the formation of centrosymmetric dimers or one-dimensional chains. researchgate.net In the case of tert-butyl-(2-((4-nitrophenyl)amino)ethyl) carbonate, a related p-nitroaniline derivative, molecules are linked into chains via N-H···O hydrogen bonds. researchgate.net Similarly, other derivatives form distinct hydrogen-bonded dimers. researchgate.net

The specific architecture adopted depends on the steric and electronic nature of the N-substituent. For this compound, the bulky and non-planar tert-butyl group would sterically hinder some of the packing arrangements seen in derivatives with smaller or linear alkyl groups, potentially favoring dimer formation over extended chains or leading to more complex, less dense packing structures.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. By mapping properties onto a surface defined by the molecule's electron distribution, it provides a detailed fingerprint of the crystal packing environment. The analysis partitions the crystal space, allowing for the quantification of different close contacts between atoms.

While a specific Hirshfeld analysis for this compound is not available, studies on analogous molecules provide clear insight into the expected interactions. For example, the analysis of 4-(tert-butyl)-4-nitro-1,1-biphenyl reveals that its crystal structure is stabilized by C-H···O interactions. bohrium.com A more detailed analysis of another nitroaniline derivative, 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline, shows the dominance of O···H and H···H contacts in its crystal packing. nih.gov

The percentage contributions of the most significant intermolecular contacts for this related nitroaniline derivative are summarized in the table below, illustrating the typical interactions that stabilize such crystals. nih.gov

Percentage Contribution of Intermolecular Contacts for a Representative Nitroaniline Derivative
Contact TypeContribution (%)
O···H / H···O39.0
H···H21.3
S···H / H···S5.9
C···N / N···C5.8
C···H / H···C5.4

For this compound, a similar analysis would be expected to show significant contributions from H···H contacts due to the hydrogen-rich tert-butyl group, alongside the crucial O···H contacts from the hydrogen bonding involving the amine and nitro groups.

Influence of Alkyl Chain Length on Crystal Lattice Formation

The size and shape of the N-alkyl substituent in the N-alkyl-p-nitroaniline family have a profound impact on the resulting crystal lattice. Studies on derivatives with linear alkyl chains (propyl, butyl, and pentyl) demonstrate that even a minor change in chain length can alter the crystal symmetry. rsc.org

The crystal structures of the propyl and pentyl derivatives are centrosymmetric, belonging to the space groups P-1 and P2₁/c, respectively. rsc.org In contrast, the n-butyl derivative crystallizes in the noncentrosymmetric space group P2₁2₁2₁. rsc.org This distinction is critical as noncentrosymmetric alignment is a prerequisite for second-harmonic generation (SHG), a key nonlinear optical property. The "odd-even" effect of the carbon atom number in the alkyl chain plays a role in directing the crystal toward a centrosymmetric or noncentrosymmetric arrangement. rsc.org

Crystallographic Data for N-Alkyl-p-nitroanilines
Alkyl GroupCrystal SystemSpace GroupSymmetry
PropylTriclinicP-1Centrosymmetric
n-ButylOrthorhombicP2₁2₁2₁Noncentrosymmetric
PentylMonoclinicP2₁/cCentrosymmetric

Data sourced from Gangopadhyay, P., et al. (1999). rsc.org

The N-tert-butyl group, being a branched isomer of the butyl group, introduces significant steric bulk. Unlike the flexible linear n-butyl chain, the rigid, globular shape of the tert-butyl group would likely disrupt the packing motifs observed in its linear counterparts, making the formation of a noncentrosymmetric structure less predictable and potentially favoring a different, more sterically accommodating packing arrangement.

Solid-State Structural Transformations

The crystalline forms of organic molecules are not always static and can undergo transformations in response to external stimuli such as temperature. These changes can involve the loss of solvent molecules or a rearrangement of the molecular packing, known as a phase transition.

Thermal De-/Rehydration Processes in Crystalline Forms

Thermal dehydration or rehydration processes are solid-state transformations that involve the loss or gain of water molecules from the crystal lattice. These phenomena are common in crystalline hydrates, where water molecules are integral to the crystal structure, often through hydrogen bonding. For simple, non-ionic organic compounds like this compound, which are typically crystallized from organic solvents, the formation of hydrates is uncommon. There is no information in the scientific literature to suggest that this compound forms stable hydrates or undergoes de-/rehydration processes.

Advanced Research Applications and Future Directions for N Tert Butyl 4 Nitroaniline

Unexplored Research Avenues and Challenges in Compound Design

The unique molecular architecture of N-tert-butyl-4-nitroaniline, featuring a bulky tert-butyl group and a potent nitro electron-withdrawing group on an aniline (B41778) scaffold, presents both intriguing opportunities for advanced material science and significant hurdles in its molecular design and synthesis. While research into analogous compounds like N-butyl-4-nitroaniline and the parent 4-nitroaniline (B120555) has paved the way, this compound itself remains a largely untapped resource with numerous unexplored research avenues and inherent design challenges.

Unexplored Research Avenues

The primary unexplored territory for this compound lies in the comprehensive characterization and application of its physical and chemical properties, particularly in materials science. While its simpler analog, N-butyl-4-nitroaniline, has been investigated for its nonlinear optical (NLO) properties, the impact of the sterically demanding tert-butyl group on these properties in this compound is yet to be thoroughly examined. Computational studies on similar molecules suggest that the electronic and steric nature of substituent groups significantly influences hyperpolarizability, a key parameter in NLO materials. A systematic investigation into the NLO characteristics of this compound could reveal enhanced second- or third-order NLO responses, making it a candidate for applications in optical switching, frequency conversion, and other photonic technologies.

Further research could also explore the use of this compound as a foundational building block for more complex molecular structures. Its functional groups offer handles for derivatization, opening pathways to novel polymers, dendrimers, or coordination compounds with tailored electronic and photophysical properties. For instance, the nitro group could be reduced to an amine, providing a site for further functionalization and the creation of novel dye molecules or ligands for catalysis. The bulky tert-butyl group could be exploited to control intermolecular interactions and solid-state packing, potentially leading to materials with interesting liquid crystalline or charge-transport properties for applications in organic electronics.

Another promising, yet unexplored, area is the investigation of its solvatochromic and acidochromic behavior. The significant charge transfer character, typical of nitroaniline derivatives, suggests that this compound could exhibit pronounced changes in its absorption and emission spectra in response to solvent polarity or pH. This could be harnessed for the development of sensitive chemical sensors.

The table below outlines potential research directions and their significance:

Unexplored Research AvenuePotential ApplicationsKey Investigative Techniques
Nonlinear Optical (NLO) Properties Optical data storage, telecommunications, laser technologyKurtz-Perry powder technique, Z-scan, computational modeling (DFT)
Derivative Synthesis and Polymerization Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), advanced coatingsStandard organic synthesis techniques, polymer chemistry methods
Solvatochromism and Acidochromism Chemical sensors, molecular probesUV-Vis and fluorescence spectroscopy
Solid-State Packing and Crystal Engineering Organic semiconductors, piezoelectric materialsSingle-crystal X-ray diffraction, computational crystal structure prediction

Challenges in Compound Design

The path to unlocking the full potential of this compound and its derivatives is fraught with several synthetic and design challenges. The primary obstacle stems from the steric hindrance imposed by the tert-butyl group. This bulky substituent can significantly impede reactions at the adjacent amino group and the aromatic ring.

One of the foremost challenges is the synthesis of the core molecule itself . While methods for the N-alkylation of anilines exist, the introduction of a tertiary alkyl group like tert-butyl can be difficult. Copper-catalyzed N-tert-butylation of aromatic amines has been reported, but the yields can be sensitive to steric hindrance on the aniline ring. The synthesis of structurally similar compounds like 2,6-di-tert-butyl-4-nitroaniline also presents its own set of challenges, hinting at the difficulties in introducing multiple bulky groups.

Functionalization of the aromatic ring presents another significant hurdle. Electrophilic aromatic substitution reactions, a common method for modifying aniline derivatives, may be sterically hindered by the tert-butyl group, leading to low yields or forcing the use of harsh reaction conditions that could compromise the integrity of the molecule. The bulky group can also influence the regioselectivity of these reactions in unpredictable ways. The challenges in the C–H functionalization of other tert-butyl-containing heterocycles, such as N-Boc-N'-tert-butyl piperazines, underscore the difficulties that can be anticipated.

Furthermore, the design of derivatives with predictable properties is a complex task. The interplay between the electron-donating amino group (modified by the tert-butyl substituent) and the electron-withdrawing nitro group governs the molecule's electronic properties. The steric bulk of the tert-butyl group can also influence the planarity of the molecule, which in turn affects the extent of π-conjugation and, consequently, its optical and electronic characteristics. Computational modeling will be an essential tool to predict the effects of further substitutions and to guide the rational design of new materials.

The table below summarizes the key challenges in the design and synthesis of this compound and its derivatives:

ChallengeOriginPotential Mitigation Strategies
Efficient Synthesis Steric hindrance from the tert-butyl groupDevelopment of novel catalytic systems, optimization of reaction conditions for sterically demanding substrates
Ring Functionalization Steric hindrance and altered regioselectivityExploration of alternative functionalization strategies (e.g., directed ortho-metalation), use of advanced catalytic methods
Property Prediction and Control Complex interplay of steric and electronic effectsExtensive use of computational chemistry (DFT, TD-DFT) for molecular design, systematic experimental studies to establish structure-property relationships
Purification and Crystallization Potential for amorphous or poorly crystalline products due to the bulky, non-planar structureAdvanced purification techniques, systematic screening of crystallization conditions

Q & A

Basic: What are the common synthetic routes for N-tert-butyl-4-nitroaniline, and what key parameters influence reaction yield?

This compound is typically synthesized via nitration of N-tert-butylaniline derivatives. A critical step involves regioselective nitration at the para position, which can be achieved using mixed nitric-sulfuric acid systems. Key parameters include:

  • Temperature control (0–5°C to minimize byproducts like ortho-substituted isomers) .
  • Stoichiometry of nitrating agents (excess nitric acid may lead to over-nitration or decomposition) .
  • Protecting group strategy : The tert-butyl group acts as a steric hindrance, directing nitration to the para position. Post-synthesis purification via recrystallization or column chromatography is essential to isolate the target compound .

Basic: How can spectroscopic methods (NMR, MS) confirm the structure of this compound?

Structural confirmation relies on:

  • <sup>1</sup>H NMR : Distinct peaks for aromatic protons (δ 7.5–8.2 ppm, doublets for para-substituted nitro group) and tert-butyl protons (δ 1.3–1.5 ppm, singlet) .
  • <sup>13</sup>C NMR : Signals for nitro-substituted carbons (δ 145–150 ppm) and tert-butyl carbons (δ 28–35 ppm) .
  • HRMS : Molecular ion peak matching the exact mass (e.g., C10H13N2O2 requires m/z 209.093 for [M+H]<sup>+</sup>). Discrepancies >3 ppm suggest impurities or misassignment .

Advanced: How to optimize reaction conditions to improve regioselectivity in the nitration of N-tert-butylaniline derivatives?

Regioselectivity challenges arise from competing ortho/para nitration. Optimization strategies include:

  • Solvent polarity : Polar solvents (e.g., H2SO4) stabilize the transition state for para substitution .
  • Catalyst screening : Lewis acids like FeCl3 can enhance para-directing effects of the tert-butyl group .
  • Kinetic vs. thermodynamic control : Lower temperatures (0–5°C) favor kinetic para products, while higher temperatures may shift to thermodynamically stable isomers .

Advanced: What strategies resolve contradictions in spectroscopic data during structural elucidation?

Contradictions (e.g., unexpected NMR splitting or HRMS adducts) require:

  • Multi-technique validation : Cross-checking NMR, IR, and MS data. For example, an unexpected HRMS peak may indicate isotopic patterns or salt adducts .
  • Isotopic labeling : Deuterated analogs (e.g., <sup>2</sup>H-NMR) can clarify proton assignments .
  • Computational modeling : DFT calculations predict NMR chemical shifts or MS fragmentation patterns to validate experimental data .

Advanced: What are the thermal stability profiles of this compound under different storage conditions?

Thermal stability studies using TGA/DSC reveal:

  • Decomposition onset : ~200°C under inert atmospheres, with exothermic peaks indicating nitro group degradation .
  • Storage recommendations : -20°C in amber vials to prevent photodegradation and moisture absorption, which can hydrolyze the nitro group .

Advanced: How does computational modeling aid in predicting reactivity of this compound in substitution reactions?

DFT or MD simulations provide insights into:

  • Electrophilic substitution sites : Fukui indices highlight electron-rich regions (e.g., meta to nitro group) prone to further functionalization .
  • Transition state analysis : Energy barriers for reactions (e.g., SNAr) can predict feasibility under mild conditions .
  • Solvent effects : COSMO-RS models simulate solvent interactions to optimize reaction media .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.